molecular formula C9H5ClN2O2S B1415282 4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1087605-48-8

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No. B1415282
CAS RN: 1087605-48-8
M. Wt: 240.67 g/mol
InChI Key: HKZXPUOSBLLCMR-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid (4C-TDCA) is a chemical compound belonging to the class of thiadiazole carboxylic acids. It is an important intermediate used in the synthesis of organic compounds, and has potential applications in drug discovery and other areas. 4C-TDCA is a colorless solid with a molecular formula of C8H5ClN2O2S.

Scientific Research Applications

Antiviral Activity

Researchers have synthesized derivatives such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide, which showed potential antiviral activity, particularly against tobacco mosaic virus (Chen et al., 2010).

Antimicrobial Agents

A study focused on synthesizing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents. These compounds demonstrated moderate antimicrobial activity against pathogens such as Escherichia coli and Salmonella typhi (Sah et al., 2014).

Heterocyclic Synthesis

The synthesis of novel heterocyclic systems, such as [1,2,3]thiadiazolo[5,4-e][1,4]oxazepine, by reacting the ethyl ester of 5-chloro-1,2,3-thiadiazole-5-carboxylic acid with diethanolamine, has been reported. This highlights a method for synthesizing complex heterocycles for further biological evaluation (Kropotina et al., 2008).

Fungicide Activity

A series of 6-substituted-3-(4-methyl-1,2,3-thiadiazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadizoles were synthesized and showed potential wide-spectrum fungicide activity, indicating that thiadiazole-containing compounds could serve as lead compounds for developing new fungicides (Fan et al., 2010).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have been studied for their corrosion inhibition performances on iron, demonstrating potential applications in protecting metals from corrosion. The study utilized density functional theory (DFT) calculations and molecular dynamics simulations to predict their effectiveness (Kaya et al., 2016).

Structural Analysis

The crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was elucidated using various spectroscopic techniques and X-ray diffraction, offering insights into the structure-activity relationships of such compounds (Kerru et al., 2019).

properties

IUPAC Name

4-(4-chlorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN2O2S/c10-6-3-1-5(2-4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKZXPUOSBLLCMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(SN=N2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
4-(4-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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